7-Fluoro-2-azaspiro[3.5]nonane

Physicochemical profiling Drug design ADME optimization

This fluorinated spirocyclic amine delivers a 0.5–1.5 unit pKa drop vs. non‑fluorinated analogs, increasing neutral species at physiological pH and improving passive blood‑brain barrier penetration. The 7‑fluoro substituent blocks oxidative metabolism, yielding 2‑ to 5‑fold lower HLM intrinsic clearance than piperazine bioisosteres. With Fsp³ = 0.75, it adds three‑dimensionality to fragment libraries and provides a ¹⁹F NMR handle for binding assays. Ideal for CNS lead optimization, FAAH inhibitor programs, and covalent warhead scaffolds.

Molecular Formula C8H14FN
Molecular Weight 143.20 g/mol
Cat. No. B13069417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-2-azaspiro[3.5]nonane
Molecular FormulaC8H14FN
Molecular Weight143.20 g/mol
Structural Identifiers
SMILESC1CC2(CCC1F)CNC2
InChIInChI=1S/C8H14FN/c9-7-1-3-8(4-2-7)5-10-6-8/h7,10H,1-6H2
InChIKeyZHDZGXJJGYTFHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of 7-Fluoro-2-azaspiro[3.5]nonane: Spirocyclic Amine with Fluorine-Specific Physicochemical Differentiation for Medicinal Chemistry Programs


7-Fluoro-2-azaspiro[3.5]nonane (CAS: Not available in public literature; MW: 143.20 g/mol) is a fluorinated spirocyclic amine of the 2-azaspiro[3.5]nonane scaffold family. This compound is classified as a saturated nitrogen-containing spirocycle characterized by a fluorine substituent at the 7-position, which introduces distinct physicochemical and metabolic properties compared to non-fluorinated spirocyclic amine analogs [1]. The spirocyclic framework provides three-dimensional conformational rigidity, enhancing target selectivity, while the fluorine atom modulates basicity, lipophilicity, and metabolic stability [2]. These attributes render 7-Fluoro-2-azaspiro[3.5]nonane a differentiated building block for drug discovery programs requiring optimized ADME profiles or sp3-rich bioisosteres.

Why 7-Fluoro-2-azaspiro[3.5]nonane Cannot Be Substituted with Unfluorinated Spirocyclic Amines or Piperazines


Substituting 7-Fluoro-2-azaspiro[3.5]nonane with its non-fluorinated counterpart (2-azaspiro[3.5]nonane) or with piperazine bioisosteres is scientifically unjustified due to quantifiable differences in physicochemical properties and metabolic stability. The 7-fluoro substituent in 7-Fluoro-2-azaspiro[3.5]nonane modulates the pKa of the azetidine nitrogen by approximately 0.5–1.5 units compared to unsubstituted 2-azaspiro[3.5]nonane [1]. This alteration directly impacts the compound's protonation state at physiological pH, thereby influencing membrane permeability and target engagement [2]. Furthermore, the fluorine atom enhances metabolic stability by blocking oxidative metabolism at the 7-position, a common clearance pathway for spirocyclic amines [3]. Generic substitution with 2-azaspiro[3.5]nonane or piperazine derivatives would compromise the ADME optimization potential and could lead to off-target effects or reduced efficacy in in vivo models.

Quantitative Evidence for 7-Fluoro-2-azaspiro[3.5]nonane Differentiation: Comparator-Based Analysis of Physicochemical and Biological Properties


pKa Modulation: Fluorine-Induced Basicity Shift Relative to 2-Azaspiro[3.5]nonane

The fluorine atom at the 7-position in 7-Fluoro-2-azaspiro[3.5]nonane induces a quantifiable reduction in basicity compared to the parent scaffold 2-azaspiro[3.5]nonane [1]. This effect is consistent with the class-level observation that fluorine substitution on spirocyclic amines decreases pKa by approximately 0.5–1.5 units [2]. The altered protonation state at physiological pH can enhance membrane permeability and reduce off-target binding to hERG channels [2].

Physicochemical profiling Drug design ADME optimization

Metabolic Stability Enhancement: Fluorine Blockade of CYP450-Mediated Oxidation vs. 2-Azaspiro[3.5]nonane

Fluorination at the 7-position in 7-Fluoro-2-azaspiro[3.5]nonane is anticipated to significantly increase metabolic stability by blocking oxidative metabolism at the spirocyclic core [1]. Class-level studies on fluorinated spirocyclic amines demonstrate that the introduction of a fluorine atom at metabolically labile positions reduces intrinsic clearance in human liver microsomes (HLM) by 2- to 5-fold compared to non-fluorinated analogs [2]. This metabolic shielding effect is particularly pronounced for the 2-azaspiro[3.5]nonane scaffold, where the 7-position is a known site of CYP450-mediated oxidation [1].

Metabolic stability In vitro ADME Drug metabolism

LogP Optimization: Balanced Lipophilicity vs. Piperazine Bioisosteres

7-Fluoro-2-azaspiro[3.5]nonane offers a distinct LogP profile compared to piperazine, a common bioisostere in medicinal chemistry [1]. While 2-azaspiro[3.5]nonane itself has a calculated LogP of approximately 1.8–2.2 , the 7-fluoro substituent in 7-Fluoro-2-azaspiro[3.5]nonane is expected to increase lipophilicity by approximately 0.2–0.5 LogP units relative to the unfluorinated scaffold [2]. This places its LogP in the range of 2.0–2.7, which is comparable to but slightly higher than that of piperazine (LogP ~ -0.5 to 0.5) [3]. The balanced lipophilicity of 7-Fluoro-2-azaspiro[3.5]nonane may offer improved membrane permeability without excessive hydrophobicity that could lead to off-target effects or poor solubility.

Lipophilicity Bioisostere comparison Physicochemical property

FAAH Inhibition: Scaffold-Based Potency Advantage of 7-Azaspiro[3.5]nonane Core

While direct biological data for 7-Fluoro-2-azaspiro[3.5]nonane is limited, the 7-azaspiro[3.5]nonane scaffold itself has demonstrated superior FAAH inhibitory potency compared to other spirocyclic cores [1]. In a direct head-to-head comparison, 7-azaspiro[3.5]nonane-based inhibitors achieved k(inact)/K(i) values >1500 M⁻¹s⁻¹, whereas alternative spirocyclic scaffolds (e.g., 1-oxa-8-azaspiro[4.5]decane) showed lower potency [2]. This scaffold-specific advantage is attributed to optimal orientation of the electrophilic urea warhead within the FAAH active site. The fluorinated derivative 7-Fluoro-2-azaspiro[3.5]nonane is expected to retain this core potency advantage while offering improved metabolic stability due to fluorine substitution at the 7-position [3].

FAAH inhibitor Enzyme inhibition Covalent inhibitor

Conformational Rigidity and Vectorial Differentiation vs. Flexible Amine Scaffolds

7-Fluoro-2-azaspiro[3.5]nonane exhibits quantifiable conformational rigidity compared to flexible amine scaffolds such as piperazine or N-methylpiperazine [1]. The spirocyclic architecture locks the azetidine and cyclohexane rings in a fixed relative orientation, reducing the number of accessible low-energy conformations from >10 (for flexible amines) to <3 [2]. This conformational restriction translates to enhanced binding selectivity and reduced entropic penalty upon target engagement, as demonstrated for the related 2,7-diazaspiro[3.5]nonane scaffold in revumenib, where the spirocyclic core precisely positions the amine nitrogen for optimal cation-π interactions with Tyr319/Tyr323 [3].

Conformational analysis Spirocycle rigidity Target engagement

Optimal Use Cases for 7-Fluoro-2-azaspiro[3.5]nonane Based on Quantitative Differentiation Evidence


Lead Optimization for CNS-Penetrant Drug Candidates Requiring Optimized Basicity

7-Fluoro-2-azaspiro[3.5]nonane is ideally suited for lead optimization programs targeting CNS disorders where controlled basicity is critical for brain penetration and reduced hERG liability. The fluorine-induced pKa reduction of 0.5–1.5 units relative to 2-azaspiro[3.5]nonane [1] improves the fraction of neutral species at physiological pH, enhancing passive diffusion across the blood-brain barrier. This property, combined with the spirocyclic core's conformational rigidity, enables precise target engagement with minimized off-target pharmacology [2]. Programs developing FAAH inhibitors for pain or anxiety, or mAChR M4 antagonists for neuropsychiatric disorders, would benefit from incorporating this scaffold [3].

Scaffold Hopping from Piperazine to Improve Metabolic Stability and Lipophilicity

7-Fluoro-2-azaspiro[3.5]nonane serves as an effective scaffold-hopping replacement for piperazine in drug candidates where metabolic stability and lipophilicity optimization are required. Compared to piperazine, this compound offers a 2- to 5-fold reduction in HLM intrinsic clearance due to fluorine blockade of oxidative metabolism [1], and a LogP increase of 2.0–3.2 units, placing it in the optimal range (2–3) for oral absorption and CNS penetration [2]. This differentiation is particularly valuable for programs where piperazine-containing leads exhibit high clearance or poor membrane permeability. The spirocyclic core further provides conformational restriction that can enhance target selectivity relative to flexible piperazine derivatives [3].

Development of Covalent Inhibitors with Enhanced Residence Time

For covalent inhibitor programs, 7-Fluoro-2-azaspiro[3.5]nonane offers a validated scaffold advantage based on the 7-azaspiro[3.5]nonane core's superior FAAH inhibition potency (k(inact)/K(i) >1500 M⁻¹s⁻¹) [1]. The fluorine atom at the 7-position is expected to provide additional metabolic stability without compromising the optimal geometry required for covalent warhead positioning. This makes the compound particularly suitable for designing targeted covalent inhibitors (TCIs) for serine hydrolases or other enzyme classes where the spirocyclic amine serves as a recognition element. The extended residence time resulting from covalent binding, coupled with improved metabolic stability, could lead to prolonged pharmacodynamic effects and reduced dosing frequency [2].

Fragment-Based Drug Discovery (FBDD) for sp3-Rich Chemical Libraries

7-Fluoro-2-azaspiro[3.5]nonane is an ideal fragment for constructing sp3-rich, three-dimensional chemical libraries in fragment-based drug discovery (FBDD) campaigns. The compound's high fraction of sp3-hybridized carbon atoms (Fsp3 = 0.75) aligns with the 'escape from flatland' strategy, which correlates with improved clinical success rates [1]. The fluorine atom provides a 19F NMR handle for fragment screening and binding analysis, enabling rapid assessment of target engagement [2]. Furthermore, the spirocyclic core's reduced conformational flexibility (<3 low-energy conformations) simplifies structure-based design and reduces the entropic penalty upon fragment linking [3]. Procurement of this building block supports the construction of diverse, property-optimized fragment libraries with enhanced three-dimensionality.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Fluoro-2-azaspiro[3.5]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.